molecular formula C9H18N2O2 B014093 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate CAS No. 165383-79-9

2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate

Cat. No. B014093
M. Wt: 186.25 g/mol
InChI Key: OXYQAAFAOLLIKY-UHFFFAOYSA-N
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Description

The compound “2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate” is a type of 1,2,3,4-tetrahydropyridinium salt . These salts have been reported to have antiprotozoal activity . They have been prepared from dihydropyridines or dihydrothiopyrans as educts . The substituents in ring positions 1 and 4 of the tetrahydropyridinium moiety have a strong impact on the antiprotozoal activities .


Synthesis Analysis

The synthesis of this compound involves the use of dihydropyridines or dihydrothiopyrans as educts . For example, a suspension of a certain amount of the educt in pyrrolidine was refluxed for several hours . The pyrrolidine was then removed by evaporation in vacuo and the residue was dissolved in the minimum amount of hot propan-2-ol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation CC1= [N+] (CCCC1)C . This indicates that it is a tetrahydropyridinium salt with two methyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C7H14N and an average mass of 112.192 Da . The compound has a predicted boiling point of 352.62°C, a melting point of 130.96°C, and a vapour pressure of 9.93E-006 mm Hg at 25°C . It is also predicted to have a water solubility of 1e+006 mg/L at 25°C .

Future Directions

The future directions for this compound could involve further investigation into its antiprotozoal activity . This could potentially lead to the development of new treatments for diseases such as malaria and Human African Trypanosomiasis .

properties

IUPAC Name

2,4-dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYQAAFAOLLIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC([NH+]=C(C1)N)C.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate

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